molecular formula C13H14N4S B13373313 5,6-diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

5,6-diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B13373313
M. Wt: 258.34 g/mol
InChI Key: XQPRMQSNMAIGGU-UHFFFAOYSA-N
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Description

5,6-diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes a triazine ring fused to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the condensation of appropriate precursors. One common method involves the reaction of 2-methyl (ethyl)aniline with isatin derivatives, followed by bromination using N-bromosuccinimide (NBS) in an eco-friendly solvent like PEG-400 at room temperature . The resulting intermediate is then subjected to further reactions to form the desired triazinoindole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the triazine and indole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups onto the triazinoindole scaffold.

Scientific Research Applications

5,6-diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its ability to chelate iron ions. This chelation disrupts iron homeostasis in cells, leading to cell cycle arrest and apoptosis, particularly in cancer cells . The compound selectively binds to ferrous ions, and the addition of ferrous ions can abolish its cytotoxicity . This indicates that its anticancer activity is closely related to its iron-chelating properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to its specific diethyl substitution, which can influence its chemical reactivity and biological activity. The presence of the thiol group also adds to its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C13H14N4S

Molecular Weight

258.34 g/mol

IUPAC Name

5,6-diethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione

InChI

InChI=1S/C13H14N4S/c1-3-8-6-5-7-9-10-12(14-13(18)16-15-10)17(4-2)11(8)9/h5-7H,3-4H2,1-2H3,(H,14,16,18)

InChI Key

XQPRMQSNMAIGGU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C3=NNC(=S)N=C3N2CC

Origin of Product

United States

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